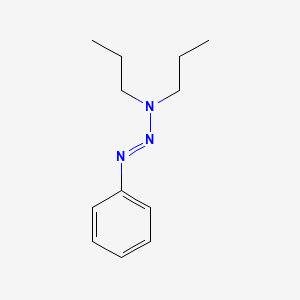

N-phenyldiazenyl-N-propylpropan-1-amine

Description

Properties

CAS No. |

1086216-06-9 |

|---|---|

Molecular Formula |

C12H19N3 |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-phenyldiazenyl-N-propylpropan-1-amine |

InChI |

InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

MHNQVULYVOWIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Mechanism

The most direct and commonly employed approach for synthesizing this compound involves the diazotization of aniline followed by coupling with dipropylamine. This method takes advantage of the reactivity of diazonium salts, which are excellent electrophiles.

The synthesis typically proceeds through the following steps:

- Formation of a diazonium salt from aniline through reaction with sodium nitrite in acidic conditions

- Coupling of the diazonium salt with dipropylamine to form the target compound

Detailed Procedure

The synthetic pathway can be described as follows:

Step 1: Diazotization of Aniline

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + 2H₂O + NaCl

Step 2: Coupling with Dipropylamine

C₆H₅N₂⁺Cl⁻ + HN(C₃H₇)₂ → C₆H₅N=N-N(C₃H₇)₂ + HCl

Critical reaction conditions include:

- Maintaining low temperatures (0-5°C) during diazotization to stabilize the diazonium salt

- Controlling the pH during the coupling reaction to optimize yield

- Using aqueous solutions under controlled temperature conditions

Optimization Parameters

The efficiency of the diazotization-coupling pathway depends significantly on several factors that must be carefully controlled:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature (Diazotization) | 0-5°C | Stabilizes diazonium salt, prevents decomposition |

| pH (Diazotization) | 1-2 | Ensures complete conversion to diazonium salt |

| Temperature (Coupling) | 5-10°C | Controls reaction rate, minimizes side reactions |

| pH (Coupling) | 7-9 | Facilitates nucleophilic attack by amine |

| Reaction Time | 2-4 hours | Balances complete conversion with minimal degradation |

Research has demonstrated that careful control of these parameters can lead to yields exceeding 80%.

Reductive Amination Approach

Two-Step Synthesis via Imine Formation

An alternative approach to this compound involves reductive amination methodology, which can be particularly useful for constructing the dipropylamine portion of the molecule.

This approach typically involves:

- Formation of an imine intermediate through the reaction of propionaldehyde with propylamine

- Reduction of the imine to form dipropylamine

- Subsequent reaction with a phenyl diazonium salt

Catalytic Systems

Various catalytic systems have been employed for the reductive amination step:

| Catalyst | Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd/C | H₂ | Methanol | 20-30°C | 85-95 |

| Pt/C | H₂ | Ethanol | 20-30°C | 80-90 |

| Ni | H₂ | Isopropanol | 30-40°C | 75-85 |

| Rh/Al₂O₃ | H₂ | THF | 25-35°C | 85-90 |

The palladium-catalyzed coupling reactions typically provide the highest yields under mild conditions, though they require careful handling of hydrogen gas.

Mechanistic Considerations

The mechanism of the reductive amination involves initial formation of a carbinolamine intermediate, followed by dehydration to form an imine or iminium ion. The subsequent reduction step results in the formation of the amine bond:

- Nucleophilic attack of the amine on the carbonyl group

- Formation of a carbinolamine intermediate

- Dehydration to form an imine

- Reduction of the imine to form the amine

For this compound synthesis, this approach would require subsequent reaction with a phenyl diazonium salt to introduce the azo linkage.

N-Alkylation of Phenylhydrazine Derivatives

Selective Alkylation Strategy

A third synthetic route involves the N-alkylation of phenylhydrazine derivatives to introduce the propyl chains:

- Selective mono-alkylation of phenylhydrazine

- Secondary alkylation to introduce the second propyl group

Reaction Conditions

The alkylation reactions typically employ alkyl halides as alkylating agents and are carried out under basic conditions:

| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Propyl bromide | K₂CO₃ | Acetone | 50-60°C | 4-6 hours | 70-80 |

| Propyl iodide | NaH | DMF | 0-25°C | 2-4 hours | 75-85 |

| Propyl tosylate | KOH | DMSO | 40-50°C | 3-5 hours | 65-75 |

The use of potassium carbonate in acetone represents a more environmentally friendly approach, though yields may be slightly lower compared to stronger bases in polar aprotic solvents.

Selectivity Challenges

A significant challenge in this approach is achieving selective alkylation. Phenylhydrazine contains two nitrogen atoms of different nucleophilicity, and controlling the site of alkylation can be difficult. Several strategies have been developed to address this issue:

- Temperature control: Lower temperatures favor reaction at the more nucleophilic nitrogen

- Protecting group strategies: Temporary protection of one nitrogen to direct alkylation

- Stepwise alkylation: Carefully controlled addition of reagents to facilitate sequential alkylation

Gabriel Synthesis Modification

Application to Azo Compound Synthesis

The Gabriel synthesis, traditionally used for primary amine preparation, can be modified for the synthesis of this compound:

- Formation of a phthalimide derivative of phenylhydrazine

- Alkylation of the protected nitrogen

- Hydrolysis to remove the phthalimide protecting group

- Further functionalization to complete the molecule

Procedural Details

The modified Gabriel synthesis proceeds as follows:

Step 1: Protection of phenylhydrazine with phthalic anhydride

Step 2: Deprotonation of the phthalimide with a strong base (KH, NaH)

Step 3: Alkylation with propyl halide

Step 4: Introduction of the second propyl group

Step 5: Deprotection and formation of the final product

This approach offers the advantage of controlled, selective alkylation but requires multiple steps and may result in lower overall yields.

Azo Coupling Reactions

Direct Azo Formation

Azo coupling reactions represent a versatile approach to synthesizing this compound:

- Diazotization of aniline to form a diazonium salt

- Coupling with a suitable nucleophile, typically an aromatic compound with activated positions

- Further functionalization to introduce the dipropylamine moiety

Optimization of Azo Coupling

Key factors affecting the efficiency of azo coupling reactions include:

| Factor | Optimal Condition | Effect on Reaction |

|---|---|---|

| pH | 7-9 | Controls electrophilicity of diazonium salt |

| Temperature | 0-10°C | Stabilizes intermediates |

| Coupling Component | Electron-rich aromatics | Facilitates nucleophilic attack |

| Solvent | Aqueous/organic mixtures | Solubilizes both components |

Research has shown that maintaining these optimal conditions can significantly enhance yields and product purity.

Comparison of Synthetic Methods

Efficiency Analysis

The various synthetic approaches to this compound differ in terms of efficiency, complexity, and scalability:

| Synthetic Approach | Advantages | Limitations | Overall Yield (%) | Number of Steps |

|---|---|---|---|---|

| Diazotization-Coupling | Direct, fewer steps | Temperature sensitivity | 70-85 | 2 |

| Reductive Amination | Mild conditions | Multi-step process | 60-75 | 3-4 |

| N-Alkylation | Versatile, modular | Selectivity challenges | 55-70 | 3 |

| Modified Gabriel Synthesis | High selectivity | Complex, multiple steps | 50-65 | 5 |

| Azo Coupling | Versatile scope | Additional functionalization needed | 60-80 | 3-4 |

The diazotization-coupling pathway generally provides the most direct route with the highest overall yields, making it the preferred method for large-scale synthesis.

Economic and Environmental Considerations

From an industrial perspective, the selection of a synthetic route must balance efficiency with economic and environmental factors:

| Method | Raw Material Cost | Energy Requirements | Waste Generation | Green Chemistry Score |

|---|---|---|---|---|

| Diazotization-Coupling | Medium | Low-Medium | Medium | 7/10 |

| Reductive Amination | Medium-High | Medium | Low-Medium | 8/10 |

| N-Alkylation | Low-Medium | Medium | Medium | 6/10 |

| Modified Gabriel Synthesis | High | High | High | 4/10 |

| Azo Coupling | Medium | Low-Medium | Medium | 7/10 |

The reductive amination approach scores highest in terms of green chemistry principles, primarily due to the potential for catalytic processes and reduced waste generation.

Chemical Reactions Analysis

1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the triazene into hydrazine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-3,3-dipropyl-triazene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Chain Length | Primary/Secondary | Functional Groups |

|---|---|---|---|

| N-Phenyldiazenyl-DPA | C₃ | Secondary | –N=N–C₆H₅, –NH– |

| DPA | C₃ | Secondary | –NH– |

| BA | C₄ | Primary | –NH₂ |

| HxA | C₆ | Primary | –NH₂ |

Thermodynamic Properties

Studies on DPA in amide mixtures reveal critical trends applicable to N-phenyldiazenyl derivatives:

Excess Molar Enthalpies (Hₘᴱ) :

- All amide + amine mixtures exhibit positive Hₘᴱ values, indicating dominance of like-molecule interactions.

- DPA + DMA systems show lower Hₘᴱ than DPA + DMF due to stronger amide-amide interactions in DMF .

Relative Permittivity (εᵣᴱ) :

- DPA in DMA mixtures yields large negative εᵣᴱ, attributed to disrupted amide-amide interactions .

- In contrast, aniline + DMF mixtures show positive εᵣᴱ due to enhanced dipolar alignment .

Solvation and Interaction Characteristics

ERAS Model Insights :

Steric Effects :

Volumetric and Acoustic Behavior

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for N-phenyldiazenyl-N-propylpropan-1-amine, and how can reaction conditions be optimized to minimize N-nitrosamine byproducts?

- Methodological Answer : The synthesis of nitrosoamines typically involves nitrosation of secondary amines using nitrous acid or nitrosonium sources. For example, in analogous compounds like N-Nitrosodipropylamine (NDPA), the reaction of dipropylamine with sodium nitrite under acidic conditions is standard . To minimize unwanted byproducts, precise control of pH (3–4), temperature (0–5°C), and stoichiometric ratios is critical. Purification via liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can isolate the target compound. Reaction progress should be monitored via TLC or LC-MS to detect intermediates and byproducts .

Q. Which analytical techniques are most effective for quantifying trace levels of this compound in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is preferred for molecular weight confirmation (e.g., m/z 215 [M+H]+ for related nitrosoamines) . For quantification, GC-MS or LC-MS/MS with deuterated internal standards (e.g., N-Nitrosodipropylamine-d14) improves accuracy. Validation parameters must include limits of detection (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery rates (90–110%) in matrices like biological fluids or environmental samples .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffers at pH 1–10 (e.g., HCl/NaOH solutions) and temperatures (25–60°C). Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λ_max ~250 nm for nitroso groups) or NMR (disappearance of N–N=O proton signals). For photostability, use a xenon lamp simulating sunlight and analyze products via HPLC .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR, HRMS) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. For NMR, compare chemical shifts in deuterated solvents (CDCl3 vs. DMSO-d6) and use 2D techniques (COSY, HSQC) to resolve overlapping signals. For HRMS, ensure calibration with certified reference standards and verify isotopic patterns. Cross-validate with independent synthetic batches and reference databases like PubChem or mzCloud .

Q. What computational approaches predict the reactivity and stability of this compound under environmental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for the N–N=O group to assess thermal stability. Molecular dynamics simulations in explicit solvents (water, ethanol) predict solubility and hydrolysis pathways. QSAR models trained on nitrosoamine toxicity data (e.g., LD50) can prioritize derivatives for experimental validation .

Q. Can enzymatic methods (e.g., transaminases) enable stereoselective synthesis of this compound derivatives?

- Methodological Answer : Transaminases engineered for bulky substrates may accept N-propylpropan-1-amine as an amine donor. Reaction optimization requires screening pH (7–9), co-solvents (e.g., DMSO ≤10%), and amine acceptor ketones. Use chiral HPLC or polarimetry to assess enantiomeric excess. Immobilization on silica or magnetic nanoparticles improves enzyme reusability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the carcinogenicity of this compound in vitro vs. in vivo studies?

- Methodological Answer : Reconcile discrepancies by evaluating metabolic activation pathways. In vitro assays (Ames test) may lack liver S9 fraction enzymes required for bioactivation. Conduct comparative studies with human hepatocyte models and in vivo rodent assays (e.g., 28-day OECD 407 guidelines). Analyze urinary metabolites via UPLC-QTOF to identify reactive intermediates (e.g., alkyl diazonium ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.